4-Cyclobutylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

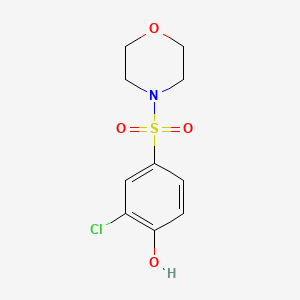

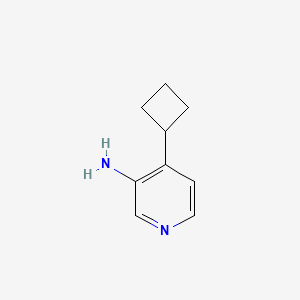

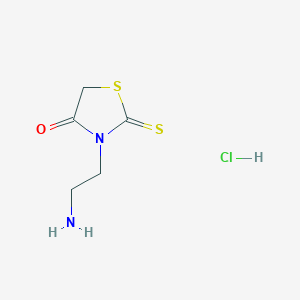

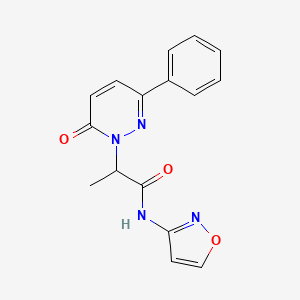

4-Cyclobutylpyridin-3-amine is a small molecule used in research and development . It has a chemical formula of C9H12N2 and a molecular weight of 148.21 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a cyclobutyl group and an amine group. The exact structure can be determined using various analytical techniques such as spectroscopy .Scientific Research Applications

Synthesis and Reactivity

4-Cyclobutylpyridin-3-amine, as a chemical entity, has been a subject of interest in synthetic chemistry due to its potential utility in constructing complex molecules. A notable example is its role in the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are recognized as potent antagonists of VLA-4, a protein involved in the immune response. This synthesis involves the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, showcasing the reactivity of cyclobutyl-containing compounds in facilitating the construction of cyclic structures with biological relevance (Brand et al., 2003).

Catalysis and Polymerization

Cyclobutyl moieties, such as those found in this compound, have also found applications in catalysis and polymerization processes. For instance, a diphosphinidenecyclobutene ligand, which shares structural similarities with this compound, has been used in copper-catalyzed amination reactions of aryl halides to yield secondary or tertiary amines. This process highlights the utility of cyclobutyl derivatives in facilitating bond formations under solvent-free conditions, which is crucial for green chemistry applications (Gajare et al., 2004).

Sensing and Detection

The structural framework of this compound lends itself to modifications that can enhance its sensing capabilities, particularly in the detection of heavy metals. A recent study developed an environmentally friendly synthetic protocol using bio-renewable solvents for the construction of polyfunctionalized bipyridines. These compounds, derived from similar pyridine analogs, demonstrated the ability to detect heavy metals like mercury(II), copper(II), and iron(III) ions, underscoring the potential of cyclobutylpyridin derivatives in environmental monitoring and safety applications (Tamargo et al., 2021).

Structural and Material Science

In the realm of material science, the unique structural attributes of cyclobutyl derivatives, akin to this compound, have been explored for designing novel materials. For example, the strain-release heteroatom functionalization technique utilizes strained C–C and C–N bonds for the installation of small, strained ring systems. This methodology, applicable to cyclobutyl derivatives, facilitates the incorporation of these moieties into complex architectures, offering new avenues in the development of advanced materials with tailored properties (Lopchuk et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a type of pyridine, which is a basic heterocyclic organic compound . Pyridines are often used as precursors to agrochemicals and pharmaceuticals

Mode of Action

It’s known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The specific interactions of 4-Cyclobutylpyridin-3-amine with its targets would depend on the chemical environment and the specific target molecules.

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biological activities, but the exact pathways and downstream effects would depend on the specific targets of the compound .

Result of Action

As a pyridine derivative, it may have a range of potential effects depending on its specific targets and the nature of its interactions with these targets .

Properties

IUPAC Name |

4-cyclobutylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMHZVDMPNMCSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2876569.png)

![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2876580.png)

![N,N-dimethyl-5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B2876581.png)

![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)